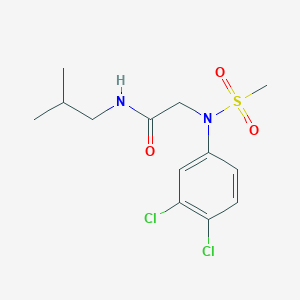![molecular formula C20H11ClN2O4S2 B5006102 5-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5006102.png)
5-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups. It has a thiazolidinone ring, which is a five-membered ring containing nitrogen and sulfur atoms. This ring is substituted with a phenyl group, a furyl group, and a chloro-nitrophenyl group. The presence of these groups could potentially give this compound various chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the thiazolidinone ring, followed by the addition of the various substituents. The exact synthesis process would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiazolidinone ring would likely contribute to the rigidity of the molecule, while the various substituents could influence its overall shape and polarity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The presence of the nitro group could make it susceptible to reduction reactions, while the chloro group could potentially be replaced in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future research directions for this compound would depend on its observed activities. If it shows promising biological activity, for example, it could be further studied as a potential therapeutic agent. Alternatively, if it has interesting chemical properties, it could be used as a starting point for the synthesis of new compounds .
Propiedades
IUPAC Name |
(5E)-5-[[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClN2O4S2/c21-12-6-8-15(16(10-12)23(25)26)17-9-7-14(27-17)11-18-19(24)22(20(28)29-18)13-4-2-1-3-5-13/h1-11H/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMPMEWOSLVXNT-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)[N+](=O)[O-])SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)Cl)[N+](=O)[O-])/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5006023.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[(pentamethylbenzoyl)amino]benzoate](/img/structure/B5006031.png)
![1-{[2-(methylthio)-5-pyrimidinyl]methyl}-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5006032.png)
![N-{[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]methyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B5006058.png)
![4-chloro-2-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B5006060.png)
![1-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5006067.png)
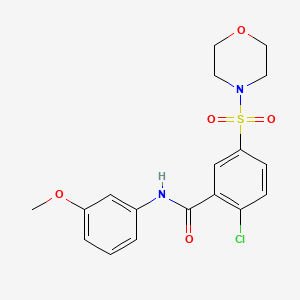
![5-nitro-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5006090.png)
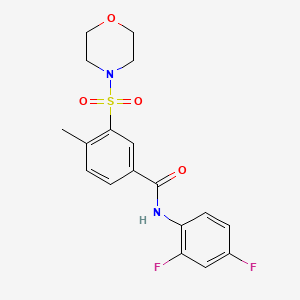
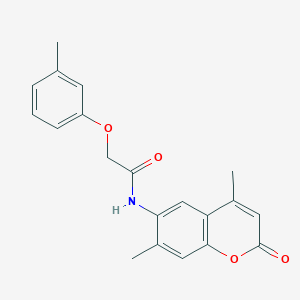
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-3-(2-isoxazolidinyl)propanamide](/img/structure/B5006124.png)
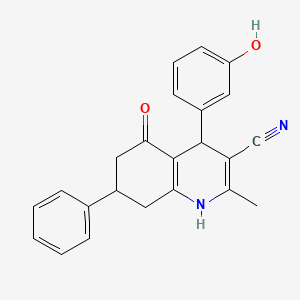
![4-[2-({[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]-N-phenyl-1-piperazinecarbothioamide](/img/structure/B5006134.png)
